6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
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Overview
Description
TL 102 hydrobromide: is a dopamine receptor agonist with the chemical name 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide . It is primarily used in scientific research to study the effects of dopamine receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TL 102 hydrobromide involves the reaction of 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of TL 102 hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: TL 102 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydrobromide group can be substituted with other halides or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various halide and functional group derivatives.
Scientific Research Applications
Chemistry: TL 102 hydrobromide is used as a model compound to study the behavior of dopamine receptor agonists in various chemical reactions .
Biology: In biological research, TL 102 hydrobromide is used to investigate the role of dopamine receptors in cellular signaling and neurotransmission .
Medicine: Although not used therapeutically, TL 102 hydrobromide is employed in preclinical studies to understand the potential therapeutic effects of dopamine receptor agonists in treating neurological disorders .
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
Mechanism: TL 102 hydrobromide exerts its effects by binding to dopamine receptors, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmission .
Molecular Targets and Pathways: The primary molecular targets of TL 102 hydrobromide are the dopamine receptors. The activation of these receptors influences various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol pathway .
Comparison with Similar Compounds
- N,N-Dipropyldopamine hydrobromide
- 3-[2-(Dipropylamino)ethyl]phenol hydrobromide
- TL 232 hydrobromide
- 6-Hydroxy-DPAT hydrobromide
Uniqueness: TL 102 hydrobromide is unique due to its specific structure, which allows it to selectively activate dopamine receptors. This selectivity makes it a valuable tool in research for understanding the specific roles of dopamine receptors in various physiological and pathological processes .
Properties
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-3-9-17(10-4-2)13-6-7-14-12(11-13)5-8-15(18)16(14)19;/h5,8,13,18-19H,3-4,6-7,9-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMKMGDVVQKHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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